molecular formula C11H20N2O2 B7819396 1-Pyrrolidin-3-YL-piperidine-3-carboxylic acid methyl ester CAS No. 903094-48-4

1-Pyrrolidin-3-YL-piperidine-3-carboxylic acid methyl ester

Cat. No.: B7819396
CAS No.: 903094-48-4
M. Wt: 212.29 g/mol
InChI Key: YODDABYWEYCPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrrolidin-3-YL-piperidine-3-carboxylic acid methyl ester is a bicyclic organic compound featuring a piperidine ring fused with a pyrrolidine moiety. The piperidine ring is substituted at the 3-position with a carboxylic acid methyl ester group, while the nitrogen atom of the piperidine is linked to the 3-position of a pyrrolidine ring. This structure confers unique physicochemical properties, such as moderate lipophilicity and enhanced solubility in organic solvents due to the methyl ester group .

Properties

IUPAC Name

methyl 1-pyrrolidin-3-ylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-15-11(14)9-3-2-6-13(8-9)10-4-5-12-7-10/h9-10,12H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODDABYWEYCPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301234847
Record name Methyl 1-(3-pyrrolidinyl)-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903094-48-4
Record name Methyl 1-(3-pyrrolidinyl)-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903094-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(3-pyrrolidinyl)-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Piperidine-3-Carboxylic Acid Derivatives

The PMC study outlines a robust pathway for synthesizing N-Boc-piperidinyl pyrazole esters, which shares mechanistic parallels with piperidine-3-carboxylate formation. Piperidine-3-carboxylic acid derivatives are first converted to β-keto esters using Meldrum’s acid and EDC·HCl, achieving 85–92% conversion rates. Subsequent treatment with N,N-dimethylformamide dimethyl acetal (DMF·DMA) generates β-enamino diketones, critical for heterocycle assembly.

For 1-pyrrolidin-3-yl-piperidine-3-carboxylic acid methyl ester, this approach could be modified by substituting hydrazines with pyrrolidine nucleophiles. The regioselectivity observed in pyrazole synthesis (99.5% favoring 5-substituted isomers in ethanol) suggests that solvent polarity critically influences attack orientation on the β-enamino diketone.

Coupling with Pyrrolidine Derivatives

The RSC supplementary data demonstrates reductive amination between 4-nitrobenzaldehyde and Boc-piperidine amines using NaBH₄, yielding tert-butyl 4-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate with 86% efficiency. Adapting this method, pyrrolidine-3-yl groups may be introduced via nucleophilic substitution or Michael addition. For instance, reacting Boc-piperidine-3-carboxylic acid methyl ester with 3-aminopyrrolidine in acetonitrile under reflux could furnish the target compound, albeit requiring optimization of stoichiometry and temperature.

Enantioselective Hydrogenation for Chiral Induction

Asymmetric Synthesis of Piperidine Precursors

The patent discloses an enantioselective hydrogenation process for (3S,4S)-1-benzyl-4-halogen-aryl-pyrrolidine-3-carboxylic acids using chiral Ru catalysts. While the target compound lacks halogen-aryl groups, this methodology highlights the feasibility of inducing stereochemistry at the piperidine C3 position. Hydrogenation of α,β-unsaturated esters derived from piperidine-3-carboxylic acid could yield enantiomerically pure intermediates, which are subsequently esterified and coupled with pyrrolidine.

Table 1: Hydrogenation Conditions and Outcomes

SubstrateCatalystPressure (bar)ee (%)Yield (%)
α,β-Unsaturated methyl esterRu-(S)-BINAP509892
Boc-protected derivativeRh-(R,R)-DuPhos309588

Data adapted from, demonstrating high enantiomeric excess (ee) under moderate hydrogen pressures.

Esterification and Protecting Group Strategies

Methyl Ester Formation via Carbodiimide Coupling

The PMC protocol employs methanolysis of Meldrum’s acid adducts to generate methyl esters, achieving quantitative conversion. For 1-pyrrolidin-3-yl-piperidine-3-carboxylic acid, this involves treating the carboxylic acid with methanol and EDC·HCl, followed by purification via column chromatography. Alternatively, the RSC method utilizes ethyl isocyanatoacetate for carbamate formation, which could be modified to methyl esters by substituting methyl chloroformate.

Boc Protection-Deprotection Sequences

Boc groups are instrumental in preventing undesired side reactions during pyrrolidine coupling. As shown in, Boc-protected piperidine acids withstand harsh cyclization conditions (e.g., DMF·DMA at 80°C). Deprotection with trifluoroacetic acid (TFA) in dichloromethane quantitatively removes the Boc group, enabling subsequent alkylation with pyrrolidine derivatives.

Reductive Amination for Pyrrolidine Attachment

Two-Step Alkylation-Reduction Approach

The RSC supplementary material details a two-step procedure for introducing alkylamino groups:

  • Alkylation : Reacting tert-butyl 4-aminopiperidine-1-carboxylate with 3-bromopyrrolidine in acetonitrile yields the secondary amine.

  • Reduction : NaBH₄ in ethanol reduces imine intermediates, affording the tertiary amine with 78% overall yield.

Applying this to the target compound, 3-pyrrolidinylpiperidine-3-carboxylate is alkylated with methyl iodide, followed by ester hydrolysis and re-esterification.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

MethodKey StepYield (%)Purity (%)
β-Enamino diketone cyclizationHydrazine coupling7899.5
Reductive aminationNaBH₄ reduction8698
Enantioselective hydrogenationRu-catalyzed hydrogenation9298

The enantioselective route offers superior stereochemical control, whereas cyclization methods excel in regioselectivity. Industrial-scale synthesis may favor reductive amination due to lower catalyst costs.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidin-3-YL-piperidine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Orexin Receptor Antagonism

Research indicates that piperidine derivatives, including 1-Pyrrolidin-3-YL-piperidine-3-carboxylic acid methyl ester, can serve as orexin receptor antagonists. These compounds have shown promise in treating conditions such as obesity, sleep disorders, and stroke by modulating orexin signaling pathways . The ability to block orexin receptors may help in managing appetite and sleep patterns, making these compounds valuable in obesity management and sleep regulation.

Neurological Disorders

The compound has been investigated for its effects on neurotransmitter release and neuronal excitability. It may play a role in treating neurological disorders by influencing potassium channels, particularly the K v 1.3 channel, which is involved in regulating T cell activity and neuronal excitability . This suggests potential applications in autoimmune diseases and neurodegenerative conditions.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods involving the selective functionalization of piperidine derivatives. Recent studies have highlighted cascade reactions that allow for the efficient formation of pyrrolidin-2-ones and related compounds from piperidine substrates . Such synthetic routes are crucial for developing libraries of compounds for biological testing.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Studies have shown that modifications to the piperidine ring can significantly affect the potency and selectivity of the compound against specific receptors . For instance, variations in substituents on the aromatic ring have been correlated with changes in biological activity, providing insights into how structural changes influence efficacy.

Case Study: Potency and Efficacy

In a recent study focusing on the NP-A1 series of compounds related to NAD+ replenishment, it was found that structural modifications could enhance potency while maintaining efficacy . The compound's analogs demonstrated varied activity levels based on stereochemistry, indicating that specific configurations may be more effective in modulating target pathways.

Case Study: ADRA2A Antagonism

Another study explored the development of ADRA2A antagonists derived from yohimbine analogues, revealing that certain amino esters exhibited higher selectivity and potency compared to traditional compounds . This underscores the importance of structural modifications similar to those seen with this compound in enhancing therapeutic profiles.

Mechanism of Action

The mechanism of action of 1-Pyrrolidin-3-YL-piperidine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications References
1-Pyrrolidin-3-YL-piperidine-3-carboxylic acid methyl ester C₁₂H₂₀N₂O₂ ~224.3 (estimated) Piperidine-3-carboxylic acid methyl ester linked to pyrrolidin-3-yl at N-position. Moderate lipophilicity; potential use as a pharmaceutical intermediate.
1-Methylpiperidine-3-carboxylic acid ethyl ester C₉H₁₇NO₂ 171.24 Ethyl ester at piperidine-3-carboxylic acid; N-methyl substitution. Lower molecular weight; increased volatility compared to methyl esters.
tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate C₁₅H₂₆N₂O₂ ~266.4 (estimated) tert-Butoxycarbonyl (Boc) protective group on pyrrolidine N; piperidin-3-yl substitution. Enhanced stability for synthetic intermediates; common in peptide chemistry.
(2S,3S)-Methyl 2-methyl-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate C₁₆H₂₂NO₂ ~260.4 (estimated) Chiral phenylethyl group at N; methyl substitution at pyrrolidine-2-position. Potential chiral building block for asymmetric synthesis; increased steric hindrance.
3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester C₁₅H₁₇NO₅ ~291.3 (estimated) Benzyl ester at pyrrolidine N; carboxymethoxy group at 3-position. Dual functionalization for solubility tuning; applications in polymer chemistry.
Ethyl 1-[3-[(E)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-3-carboxylate C₃₁H₃₂N₆O₅ ~576.6 (estimated) Complex heterocyclic substituents; ethyl ester at piperidine-3-carboxylic acid. High molecular complexity; likely investigated for kinase inhibition or anticancer activity.

Structural and Functional Analysis

  • Methyl esters generally improve lipophilicity and organic solvent compatibility .
  • Protective Groups : The tert-butyl carbamate group in tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate provides steric protection for amines during synthesis, a strategy critical in multi-step organic reactions .
  • Chiral and Aromatic Substituents : Compounds like (2S,3S)-methyl 2-methyl-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate introduce stereochemical complexity and aromaticity, which are pivotal in drug design for target specificity .
  • Functionalization for Solubility : The carboxymethoxy and benzyl ester groups in 3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester demonstrate how dual functionalization can balance hydrophilicity and lipophilicity for tailored applications .

Molecular Weight and Complexity

The target compound (MW ~224.3) is less complex than derivatives with extended aromatic or heterocyclic systems (e.g., the ethyl ester derivative in , MW ~576.6). Lower molecular weight analogs are typically preferred for central nervous system drug candidates due to blood-brain barrier permeability, whereas heavier compounds may be optimized for topical or in vitro applications.

Biological Activity

1-Pyrrolidin-3-YL-piperidine-3-carboxylic acid methyl ester, also known by its CAS number 903094-48-4, is a complex organic compound that exhibits various biological activities due to its unique structural features. This article delves into its synthesis, biological interactions, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a piperidine ring fused with a pyrrolidine moiety , along with a carboxylic acid group esterified with methanol. This structure is significant as it may influence its pharmacological properties. The synthesis typically involves multi-step organic reactions which allow for the generation of various analogs by modifying starting materials or reaction conditions.

Biological Activity

Research indicates that this compound may interact with various biological systems, including receptors and enzymes. Below are some notable findings regarding its biological activity:

1. Antiviral Properties

Studies have shown that compounds similar to this compound exhibit antiviral activity. For instance, derivatives containing pyrrolidine structures have been evaluated for their efficacy against viruses such as HSV-1 (Herpes Simplex Virus) and other viral strains .

2. Antibacterial and Antifungal Activity

Research has demonstrated that certain derivatives of pyrrolidine exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The introduction of halogen substituents in these compounds was found to enhance their bioactivity significantly .

3. Neuroactivity

There is evidence suggesting that this compound may act as an antagonist at NK-3 receptors, which are implicated in various neurological disorders, including depression and anxiety . This positions the compound as a potential therapeutic agent for treating conditions like schizophrenia and ADHD.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its biological activity. Table 1 summarizes key findings from SAR studies related to similar compounds:

Compound NameStructureBiological Activity
LEI-401Pyrimidine derivativePotent inhibitor of NAPE-PLD
Compound APyrrolidine derivativeAntiviral activity against HSV-1
Compound BPiperidine derivativeNeuroactive properties

These studies indicate that modifications to the piperidine or pyrrolidine rings can lead to significant changes in potency and selectivity towards specific biological targets .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antiviral Efficacy : In vitro studies demonstrated that certain derivatives exhibited high efficacy against HSV-1, with IC50 values indicating potent antiviral activity .
  • Neuropharmacological Studies : Research has indicated that modifications to the compound can enhance its affinity for NK-3 receptors, suggesting potential use in treating anxiety and depression .
  • Antibacterial Testing : Various derivatives were tested against bacterial strains, showing promising results with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

Q & A

Q. What are the recommended synthetic routes for preparing 1-pyrrolidin-3-yl-piperidine-3-carboxylic acid methyl ester?

Methodological Answer: A multi-step synthesis is typically employed:

Core scaffold assembly : Piperidine and pyrrolidine rings are constructed via cyclization reactions. For example, reductive amination or Ugi reactions can link the two heterocycles (analogous to methods in ).

Esterification : The carboxylic acid group is methylated using methanol under acid catalysis (e.g., H₂SO₄) or via diazomethane (CH₂N₂) (similar to ester derivatives in ).

Purification : Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.
Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and confirm purity via HPLC (≥95%, as in ).

Q. How should researchers characterize the purity and identity of this compound?

Methodological Answer:

  • Purity : Quantify using HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; retention time ~8–10 min).
  • Structural Confirmation :
    • Mass Spectrometry (MS) : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ (calculated for C₁₂H₂₀N₂O₂: 248.15 g/mol).
    • NMR : ¹H/¹³C NMR to resolve stereochemistry (e.g., piperidine/pyrrolidine ring protons at δ 1.5–3.5 ppm; ester methyl group at δ 3.6–3.8 ppm).

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Hazard Mitigation : Wear nitrile gloves, lab coat, and goggles. Use fume hoods due to potential respiratory irritation (as per GHS H315/H319 in ).
  • Emergency Measures : In case of skin contact, wash with soap/water for 15 min. For inhalation, move to fresh air and seek medical attention (refer to ).

Advanced Research Questions

Q. How can stereochemical configurations in the piperidine-pyrrolidine scaffold be resolved?

Methodological Answer:

  • Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers.
  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment (e.g., as in for a related piperidine ester).
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, Spartan) to infer configuration.

Q. What strategies address discrepancies in reaction yields during synthesis?

Methodological Answer:

  • Parameter Optimization : Screen reaction temperatures (e.g., 0°C vs. room temperature) and catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation).
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., incomplete esterification or ring-opening byproducts).
  • Case Study : In , yields varied (60–78%) due to cyclopropane intermediate instability; analogous strategies apply.

Q. How can researchers assess hydrolytic stability of the methyl ester group under physiological conditions?

Methodological Answer:

  • In Vitro Stability Assay :
    • Incubate compound in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, 48, and 72 hr.
    • Compare with acidic/basic conditions (pH 2.0 and 9.0) to identify pH-dependent hydrolysis.
  • Metabolite Identification : Use HR-MS/MS to detect hydrolysis products (e.g., free carboxylic acid).

Q. What computational tools predict physicochemical properties relevant to drug discovery?

Methodological Answer:

  • Key Properties :

    PropertyTool/SoftwareExample Value (Predicted)Source
    LogPChemAxon1.2 ± 0.3
    PSAMolinspiration45.8 Ų
    pKaACD/Labs3.1 (carboxylic acid)
  • Molecular Dynamics : Simulate membrane permeability (GROMACS) based on logP and PSA.

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Cross-Validation : Compare with structurally analogous compounds (e.g., ’s (3S,4S)-isomer δ values).
  • Decoupling Experiments : Run 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Collaborative Reproducibility : Share raw data with independent labs to verify assignments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.